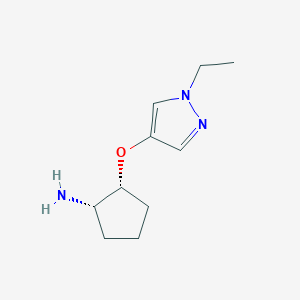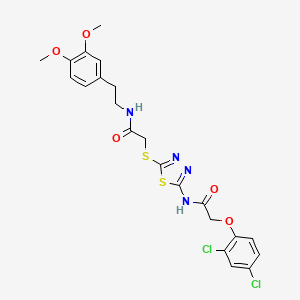
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPAC or I942, and it is a selective agonist of the EPAC protein, which is involved in various cellular signaling pathways.
Wirkmechanismus
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a selective agonist of the EPAC protein, which is a member of the cyclic AMP (cAMP) signaling pathway. EPAC is involved in various cellular functions, including cell proliferation, differentiation, and migration. EPAC activation leads to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation. EPAC agonists like this compound have been shown to activate EPAC and modulate these downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various disease models. In addition, it has been implicated in the regulation of insulin secretion and glucose metabolism. EPAC agonists like this compound have also been shown to improve cardiovascular function and reduce fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine in lab experiments is its selectivity for EPAC. This allows for more specific modulation of the cAMP signaling pathway and downstream signaling pathways. However, one limitation is that the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine. One direction is the further investigation of its anti-cancer properties and its potential use in cancer therapy. Another direction is the exploration of its potential as a treatment for fibrosis and other inflammatory diseases. Additionally, the role of EPAC in insulin secretion and glucose metabolism warrants further investigation, and EPAC agonists like this compound may have potential as a treatment for diabetes.
Synthesemethoden
The synthesis of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-1-ethylpyrazole with cyclopentadiene in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then treated with a base and a reducing agent to produce this compound.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been implicated in the regulation of insulin secretion, glucose metabolism, and cardiovascular function. EPAC agonists like this compound have shown promise in the treatment of various diseases, including diabetes, cancer, and cardiovascular disease.
Eigenschaften
IUPAC Name |
(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKTUSMLXMQNA-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)

![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)



![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)